3-chloro-5-ethoxy-4-methoxybenzamide
Description
Overview of Benzamide (B126) Derivatives in Chemical Research
Benzamide and its derivatives represent a cornerstone in modern chemical research, valued for their versatile synthesis and wide-ranging applications. nih.govresearchgate.net These compounds can be synthesized through various established chemical reactions. A common method involves the reaction of acyl-halogenides with substituted anilines. acs.org Another approach is the direct Friedel-Crafts carboxamidation of arenes using reagents like cyanoguanidine in the presence of a superacid. nih.gov
The utility of benzamide derivatives is extensive, with research highlighting their potential as:
Antimicrobial agents: Certain benzamides have demonstrated efficacy against various bacteria and fungi. researchgate.netnanobioletters.com
Enzyme inhibitors: They are a significant pharmacophore for designing inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov
Building blocks in organic synthesis: The benzamide moiety serves as a key structural unit for constructing more complex molecules. nih.gov
Significance of Substituted Benzamide Structures in Medicinal Chemistry and Materials Science
The strategic placement of different chemical groups on the benzamide core profoundly influences the molecule's properties, a principle heavily exploited in medicinal chemistry and materials science.
In medicinal chemistry , substituted benzamides are a well-established class of therapeutic agents. researchgate.netdrugbank.com The nature and position of the substituents are critical in determining the pharmacological profile. For example:
Antipsychotic agents: Compounds like amisulpride (B195569) and sulpiride (B1682569) are substituted benzamides that act as dopamine (B1211576) D2 receptor antagonists. researchgate.netdrugbank.com Further research has led to the development of derivatives with mixed antagonist activity at dopamine D₂ and serotonin (B10506) 5-HT₂ receptors, which is a sought-after profile for atypical antipsychotics. acs.org
Anticancer agents: A significant area of research is the development of benzamide-based histone deacetylase (HDAC) inhibitors, such as Entinostat (MS-275). researchgate.netnih.gov Scientists synthesize and test numerous derivatives, modifying the substituents to enhance anti-proliferative activity against various cancer cell lines. researchgate.netnih.gov
Other therapeutic uses: The structural diversity of substituted benzamides has led to their use as antiemetics (e.g., metoclopramide), antidepressants, and analgesics. researchgate.netdrugbank.com
In materials science , the benzamide structure is explored for its ability to form predictable crystal lattices through hydrogen bonding. Research has shown that substituting hydrogen with fluorine in benzamide crystals can suppress structural disorder, a common issue that can negatively impact a material's electronic and mechanical properties. acs.org This demonstrates how targeted substitutions can be used to fine-tune the solid-state properties of molecular materials.
Rationale for Researching 3-chloro-5-ethoxy-4-methoxybenzamide and Related Analogues
The specific investigation of this compound and its analogues is driven by the principles of drug discovery and structure-activity relationship (SAR) studies. The rationale is to create novel molecules with potentially enhanced or new biological activities by systematically modifying a known chemical scaffold.
The combination of chloro, ethoxy, and methoxy (B1213986) groups on the benzamide ring is a deliberate design choice. Each substituent imparts specific properties:
Chloro Group: Introduces a halogen atom which can alter the electronic distribution (via inductive effects), increase lipophilicity, and potentially form halogen bonds, all of which can influence how the molecule binds to a biological target. The inclusion of a chlorine atom on the benzene (B151609) ring has been shown in some studies to decrease anti-proliferative activity in certain contexts, highlighting the importance of empirical testing. nih.gov
Methoxy and Ethoxy Groups: These are electron-donating groups that can modulate the molecule's polarity, solubility, and metabolic stability. They can also participate in hydrogen bonding, a key interaction in many biological recognition processes. The selective placement of these alkoxy groups is a common strategy in medicinal chemistry to optimize a compound's fit within a receptor's binding pocket.
Research into related substituted benzamides shows that this type of structural motif is explored for various applications, from potential pesticides to agents targeting central nervous system disorders. mdpi.commdpi.com For instance, the design of new compounds is often based on modifying existing drugs or lead compounds to improve their efficacy or to discover new therapeutic applications. nih.gov Therefore, the synthesis and study of this compound would likely be part of a broader research program aimed at exploring new chemical space for novel bioactive agents.
Table 2: Examples of Research on Substituted Benzamide Derivatives
| Benzamide Derivative Type | Research Focus | Key Findings | Reference(s) |
| N-Substituted Benzamides | Anticancer Activity (HDAC Inhibition) | Modifications of the benzamide structure led to compounds with anti-proliferative activity against various cancer cell lines. | researchgate.net, nih.gov |
| Piperazinylbutyl Benzamides | Antipsychotic Activity | Derivatives were found to be potent antagonists of dopamine D₂ and serotonin 5-HT₂ receptors. | acs.org |
| Amino-Substituted Benzamides | Antioxidant Agents | The presence of amino and hydroxy groups conferred promising antioxidant properties. | acs.org |
| Pyridine-Linked Oxadiazole Benzamides | Pesticidal Activity | Compounds showed good larvicidal activities against mosquito larvae and fungicidal activities against several fungi. | mdpi.com |
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-3-15-8-5-6(10(12)13)4-7(11)9(8)14-2/h4-5H,3H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYIOQROGFRFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)N)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 5 Ethoxy 4 Methoxybenzamide
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. The primary disconnection for 3-chloro-5-ethoxy-4-methoxybenzamide is at the amide bond, a common and reliable bond-forming reaction.
This primary disconnection suggests that the target molecule can be synthesized from 3-chloro-5-ethoxy-4-methoxybenzoic acid (or its activated form, such as an acyl chloride) and ammonia (B1221849) or a protected amine equivalent. Further disconnection of the benzoic acid precursor involves breaking the ether and chloro-aryl bonds, leading back to simpler aromatic precursors. A plausible retrosynthetic pathway is illustrated below:
Retrosynthetic Pathway
| Target Molecule | Precursors |
| This compound | 3-chloro-5-ethoxy-4-methoxybenzoic acid + Ammonia |
| 3-chloro-5-ethoxy-4-methoxybenzoic acid | 3-chloro-5-ethoxy-4-methoxybenzaldehyde |
| 3-chloro-5-ethoxy-4-methoxybenzaldehyde | 3-chloro-4-hydroxy-5-methoxybenzaldehyde |
This analysis highlights key intermediates and the corresponding forward synthetic reactions required to assemble the target compound.
Classical Amidation Approaches
The formation of the amide bond is a crucial step in the synthesis of this compound. Classical amidation methods provide reliable and well-established routes to achieve this transformation.
Acyl Chloride-Mediated Synthesis
One of the most common methods for preparing amides is the reaction of an acyl chloride with an amine. In this approach, the precursor, 3-chloro-5-ethoxy-4-methoxybenzoic acid, is first converted to its more reactive acyl chloride derivative, 3-chloro-5-ethoxy-4-methoxybenzoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The resulting acyl chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the desired benzamide (B126). The reaction is generally rapid and proceeds with high yield.
Reaction Scheme: Acyl Chloride-Mediated Amidation
| Reactant 1 | Reactant 2 | Reagent | Product |
| 3-chloro-5-ethoxy-4-methoxybenzoic acid | Ammonia | 1. SOCl₂ or (COCl)₂2. NH₃ | This compound |
Coupling Agent-Assisted Synthesis
Alternatively, the amide bond can be formed directly from the carboxylic acid without the need to isolate the acyl chloride. This is accomplished using coupling agents that activate the carboxylic acid in situ. A variety of coupling agents are available, each with its own advantages.
Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Other modern coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
The reaction involves mixing the carboxylic acid, ammonia (or an ammonium (B1175870) salt), the coupling agent, and an organic base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine) in a suitable aprotic solvent.
Common Coupling Agents for Amidation
| Coupling Agent | Full Name |
| DCC | N,N'-dicyclohexylcarbodiimide |
| DIC | N,N'-diisopropylcarbodiimide |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
Etherification Reactions for Ethoxy and Methoxy (B1213986) Group Incorporation
The synthesis of the key intermediate, 3-chloro-5-ethoxy-4-methoxybenzoic acid or its aldehyde precursor, requires the introduction of both an ethoxy and a methoxy group onto the benzene (B151609) ring. These ether linkages are typically formed via Williamson ether synthesis.
Starting from a dihydroxybenzoic acid derivative, selective protection of one hydroxyl group allows for the alkylation of the other. For instance, starting with 3,4-dihydroxy-5-chlorobenzoic acid, one could selectively methylate the hydroxyl at the 4-position and then ethylate the hydroxyl at the 5-position. The order of these steps can be critical to achieving the desired regioselectivity. The choice of alkylating agent (e.g., dimethyl sulfate (B86663), diethyl sulfate, iodomethane, iodoethane) and base (e.g., K₂CO₃, NaOH) is crucial for the success of the reaction.
Patent literature describes the synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) using an ethylating agent like bromoethane (B45996) in the presence of a base and a phase transfer catalyst. google.com A similar strategy could be applied to a chlorinated analogue.
Halogenation Strategies for Chloro Substitution
The introduction of the chlorine atom at the 3-position of the benzamide is a key step that can be performed at various stages of the synthesis. Direct chlorination of a substituted benzaldehyde (B42025) or benzoic acid precursor is a common approach.
Electrophilic aromatic substitution using a chlorinating agent such as chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can be employed. The directing effects of the existing substituents (alkoxy and formyl/carboxyl groups) on the aromatic ring will determine the regioselectivity of the chlorination. For a 4-methoxy-5-ethoxy system, the position ortho to the methoxy group and meta to the ethoxy group would be activated towards electrophilic substitution.
Alternative Synthetic Routes and Precursor Utilization
An alternative and efficient synthetic route can commence from readily available precursors such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde. chemsynthesis.com This precursor already contains the desired chloro and methoxy substituents in the correct positions.
The synthesis would proceed by the ethylation of the free hydroxyl group at the 4-position to yield 3-chloro-5-ethoxy-4-methoxybenzaldehyde. bldpharm.com This etherification can be achieved using an ethylating agent like diethyl sulfate or an ethyl halide in the presence of a suitable base. Subsequently, the aldehyde functionality can be oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or sodium chlorite (B76162) (NaClO₂). Finally, amidation of the resulting carboxylic acid, as described in section 2.2, would furnish the target compound, this compound.
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The successful synthesis of this compound relies heavily on the effective purification and isolation of the synthetic intermediates and the final product at each stage of the reaction sequence. Standard laboratory techniques such as extraction, crystallization, and chromatography are integral to obtaining materials of high purity.
Following the workup of each synthetic step, an initial purification is typically performed using liquid-liquid extraction. This technique separates the desired product from byproducts and unreacted starting materials based on their differential solubilities in immiscible organic and aqueous phases. For instance, after the formation of the benzamide, the reaction mixture is often diluted with an organic solvent, such as ethyl acetate (B1210297), and washed sequentially with aqueous solutions. These washes can include a mild acid (e.g., dilute HCl) to remove any basic impurities, a mild base (e.g., saturated aqueous NaHCO₃) to remove acidic impurities, and brine to reduce the water content in the organic layer. rsc.org The organic phase is then dried over an anhydrous inorganic salt, such as sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. rsc.org
For solid intermediates and the final product, recrystallization is a powerful and commonly employed purification technique. rsc.org This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent or solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures. For aromatic amides, common recrystallization solvents include ethanol (B145695), acetonitrile, or mixtures such as diethyl ether-methanol. rsc.org The process involves dissolving the crude solid in a minimal amount of the hot solvent to form a saturated solution, followed by slow cooling to induce the formation of pure crystals. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried.
When recrystallization is not sufficiently effective, or for the purification of non-crystalline materials, column chromatography is the method of choice. rsc.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, as a mobile phase (eluent) is passed through the column. rsc.org For benzamide derivatives and their precursors, a common mobile phase is a gradient system of petroleum ether and ethyl acetate, with the polarity being gradually increased to elute compounds with stronger interactions with the silica gel. rsc.org The progress of the separation is monitored by thin-layer chromatography (TLC), and the fractions containing the pure product are combined and concentrated to afford the purified compound.
The purity of the isolated intermediates and the final this compound can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.
Below are interactive data tables summarizing the purification techniques applicable to the intermediates and the final product.
Table 1: Purification Techniques for Synthetic Intermediates
| Intermediate | Purification Method | Typical Solvents/Eluents | Expected Purity |
| 3-chloro-5-ethoxy-4-hydroxybenzaldehyde | Recrystallization | Ethanol/Water | >98% |
| 3-chloro-5-ethoxy-4-methoxybenzaldehyde | Column Chromatography | Hexane/Ethyl Acetate Gradient | >98% |
| 3-chloro-5-ethoxy-4-methoxybenzoic acid | Recrystallization | Toluene or Ethanol | >99% |
| 3-chloro-5-ethoxy-4-methoxybenzoyl chloride | Distillation under reduced pressure | N/A | >97% (used in situ) |
Table 2: Purification and Isolation of this compound
| Purification Step | Technique | Details |
| Initial Workup | Liquid-Liquid Extraction | Ethyl acetate as the organic solvent, washed with dilute HCl, NaHCO₃ solution, and brine. |
| Primary Purification | Recrystallization | From a suitable solvent such as ethanol or an ethanol/water mixture. |
| Secondary Purification (if required) | Column Chromatography | Silica gel stationary phase with a hexane/ethyl acetate eluent system. |
| Isolation | Filtration and Drying | The purified solid is collected by vacuum filtration and dried under vacuum. |
Structural Characterization and Elucidation of 3 Chloro 5 Ethoxy 4 Methoxybenzamide
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
No experimental ¹H NMR or ¹³C NMR data for 3-chloro-5-ethoxy-4-methoxybenzamide has been reported in the available literature.
Infrared (IR) Spectroscopy
No experimental IR absorption data for this compound has been documented.
Ultraviolet-Visible (UV-Vis) Spectroscopy
There is no available information on the UV-Vis absorption spectrum of this compound.
Mass Spectrometry (MS, HRMS, ESI-MS)
Specific mass spectrometry data, including high-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) for the definitive identification of this compound, is not present in the public domain.
X-ray Crystallography for Solid-State Structure Determination
There are no published single-crystal X-ray diffraction studies for this compound, and therefore, its solid-state structure and crystallographic parameters are unknown.
Chromatographic Purity Assessment (e.g., HPLC, RP-HPLC, TLC)
No methods for the chromatographic analysis (HPLC, RP-HPLC, TLC) or data on the purity assessment of this compound have been described in the literature.
Computational Chemistry and Molecular Modeling Studies of 3 Chloro 5 Ethoxy 4 Methoxybenzamide
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules with a high degree of accuracy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is particularly effective for predicting the molecular geometry and electronic structure of organic compounds. For a molecule like 3-chloro-5-ethoxy-4-methoxybenzamide, DFT calculations, often utilizing basis sets such as B3LYP/6-311++G(d,p), can be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. tandfonline.commdpi.com
Theoretical calculations for similar substituted benzamide (B126) structures have demonstrated a good correlation between the optimized geometry and experimental data obtained from X-ray diffraction studies. mdpi.com The calculated structural parameters provide a foundational understanding of the molecule's three-dimensional shape, which is crucial for its interaction with biological targets.
Table 1: Representative Theoretical Vibrational Frequencies for Substituted Phenols (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H Stretching | 3200-3550 |
| Aromatic C-H Stretching | 3000-3100 |
| C-H In-plane Bending | 1000-1300 |
| C-H Out-of-plane Bending | 667-900 |
Note: This table is illustrative and based on data for related phenol compounds. Specific frequencies for this compound would require dedicated calculations.
Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For aromatic compounds, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. In the case of this compound, the methoxy (B1213986) and ethoxy groups are electron-donating and would be expected to influence the HOMO, while the chloro and benzamide groups, being electron-withdrawing, would likely have a significant impact on the LUMO. researchgate.net
Table 2: Illustrative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies
| Parameter | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |
Note: The values for these parameters for this compound would be determined from its calculated HOMO and LUMO energies.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.govdeeporigin.com The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential, respectively. nih.govwolfram.com
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl, methoxy, and ethoxy groups, as well as the chlorine atom, making these sites potential hydrogen bond acceptors. nih.gov The hydrogen atoms of the amide group would exhibit a positive potential, indicating their role as potential hydrogen bond donors. Understanding the MEP is crucial for predicting how the molecule might interact with a biological receptor. deeporigin.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule. researchgate.net
In a typical molecular docking study involving this compound, the molecule would be docked into the active site of a relevant protein target. The simulation would explore various possible conformations and orientations of the ligand within the binding pocket, and a scoring function would be used to estimate the binding affinity for each pose. The results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. mdpi.comnih.gov For instance, the amide group of the benzamide could act as both a hydrogen bond donor and acceptor, while the aromatic ring and its substituents could engage in hydrophobic and van der Waals interactions. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. nih.gov For this compound, MD simulations can be used to study its conformational flexibility in different solvent environments. When applied to a ligand-protein complex predicted by molecular docking, MD simulations can assess the stability of the binding pose. tandfonline.com
Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms are monitored over the simulation time to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent conformation. The RMSF of the protein residues can highlight which parts of the protein are flexible and which are constrained upon ligand binding. tandfonline.comacs.org These simulations offer a more realistic representation of the binding event than static docking models. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling and 3D-QSAR
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netdocumentsdelivered.com By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov
For a series of substituted benzamides including this compound, a QSAR study would involve calculating a range of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological. Statistical methods such as multiple linear regression or partial least squares are then used to build a model that correlates these descriptors with the observed biological activity.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These methods generate 3D fields around the molecules representing their steric and electrostatic properties, which are then correlated with activity. The resulting 3D contour maps can guide the modification of the lead structure to enhance its activity.
Therefore, it is not possible to provide detailed research findings, data tables, and an in-depth analysis of its intermolecular interactions as requested in the outline. The scientific literature that could form the basis for a thorough and accurate article on the computational and molecular modeling of this compound appears to be limited or non-existent at this time.
To provide the requested article, published research focusing specifically on the computational analysis of this compound would be required. Without such source material, any attempt to generate the content would involve speculation or the use of data from structurally related but different compounds, which would violate the core instruction to focus solely on the specified chemical.
Investigation of this compound Reveals No Publicly Available Biological Activity Data
Despite a comprehensive search of scientific literature and databases, no specific preclinical or in vitro biological activity data for the chemical compound this compound has been found.
Extensive queries were conducted to locate research pertaining to the antiplasmodial, anti-cancer, and enzyme-inhibiting properties of this specific benzamide derivative. However, these searches did not yield any published studies detailing its efficacy, mechanism of action, or any of the biological activities outlined in the requested investigation.
The investigation sought to collate data on the following:
Antiplasmodial Activity: Information on the in vitro efficacy and selectivity of this compound against Plasmodium falciparum strains, such as NF54 and K1, and any cellular mechanistic studies in parasite systems.
Anti-cancer Activity: Data regarding its antiproliferative and cytotoxic effects on various cancer cell lines including MIA PaCa-2, A2780, HCT-116, MCF7, and leukemia cell lines. This included any findings on the induction of apoptosis, cell cycle modulation, and the inhibition of specific cellular pathways like those involving Matrix Metalloproteinases (MMPs).
The absence of research articles or database entries for this compound indicates that this compound may not have been synthesized or, if it has, it has not been subjected to the specified biological evaluations, or the results of such studies have not been made publicly available.
While the broader class of benzamides has been a subject of interest in medicinal chemistry for developing new therapeutic agents, and research exists on compounds with similar structural motifs, no direct data could be attributed to this compound itself. Therefore, the creation of a detailed scientific article with data tables and in-depth research findings as requested is not possible at this time.
Investigation of Biological Activities and Mechanisms of Action Preclinical and in Vitro Studies
Antibacterial Activity and Mechanisms
Substituted benzamides have emerged as a significant class of compounds in the pursuit of new antibacterial agents. Their mechanism of action often involves the targeting of essential bacterial processes distinct from those in mammalian cells, offering a promising avenue for selective toxicity.
Inhibition of Bacterial Cell Division Proteins (e.g., FtsZ)
The bacterial protein FtsZ, a homolog of mammalian tubulin, is essential for bacterial cell division. nih.govpatsnap.com It polymerizes at the center of the cell to form a structure known as the Z-ring, which acts as a scaffold for other proteins involved in septum synthesis and cell separation. nih.govnih.gov The critical role of FtsZ in bacterial viability has made it an attractive target for novel antibiotics. patsnap.comnih.gov
Derivatives of 3-methoxybenzamide (B147233) are a well-documented class of FtsZ inhibitors. nih.govmdpi.com While the parent compound, 3-methoxybenzamide, is a weak inhibitor of FtsZ, synthetic modifications have led to the development of potent antistaphylococcal agents. nih.gov Compounds such as PC190723, a 2,6-difluoro derivative of benzamide (B126), have been extensively studied and validated as FtsZ inhibitors that can clear a Staphylococcus aureus infection in mouse models. nih.govmdpi.com These inhibitors are thought to bind to a hydrophobic pocket in the FtsZ protein, stabilizing its polymeric form and disrupting the normal dynamics of the Z-ring, which ultimately halts cell division. nih.govmdpi.comresearchgate.net More recent generations of benzamide inhibitors, like TXH9179, have shown even greater potency. nih.govprobechem.com The induced changes in bacterial cell morphology, such as mislocalization of FtsZ and aberrant septal structures, are consistent with their function as FtsZ inhibitors. nih.gov
Activity Against Multidrug-Resistant Bacterial Strains (e.g., Staphylococcus aureus)
A primary driver for the development of FtsZ inhibitors is the rising threat of multidrug-resistant (MDR) bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Benzamide-based FtsZ inhibitors have demonstrated significant activity against a wide range of clinical isolates, including MRSA strains that are also resistant to other last-resort antibiotics like vancomycin (B549263) and linezolid. nih.gov
Next-generation benzamide FtsZ inhibitors, such as TXH9179, exhibit potent bactericidal activity against numerous methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) S. aureus isolates. nih.govprobechem.com The efficacy of these compounds is highlighted by their low Minimum Inhibitory Concentration (MIC) values. For example, TXH9179 has shown MICs in the range of 0.25-0.5 µg/mL against a broad panel of clinical S. aureus isolates. probechem.com This indicates a high level of potency against these challenging pathogens. The development of resistance to these compounds has been linked to mutations within the ftsZ gene, further confirming FtsZ as the specific molecular target. nih.gov
Table 1: Antibacterial Activity of Selected Benzamide FtsZ Inhibitors
Enzyme Inhibition Studies (e.g., Factor Xa)
Factor Xa is a critical enzyme in the coagulation cascade, making it a key target for anticoagulant therapies. nih.govwikipedia.org While various benzamidine (B55565) derivatives have been investigated as Factor Xa inhibitors, current research has not established a direct inhibitory role for 3-chloro-5-ethoxy-4-methoxybenzamide or its close structural analogs against this enzyme. nih.gov The development of Factor Xa inhibitors has largely focused on specific chemotypes, such as pyrazolopyridone derivatives and other benzamidines, designed to fit into the S1 and S4 pockets of the enzyme. nih.govacs.org
Receptor Modulation and Binding Affinity Studies
The substituted benzamide scaffold is a common feature in ligands for various neurotransmitter receptors, where substitutions on the aromatic ring significantly influence binding affinity and functional activity.
5-HT4 receptor
The serotonin (B10506) 4 (5-HT4) receptor is widely distributed in the central and peripheral nervous systems and is involved in functions like gastrointestinal motility and cognitive processes. nih.govnih.govmdpi.com Substituted benzamides are a well-known class of ligands for this receptor. nih.govnih.gov For instance, derivatives of 4-amino-5-chloro-2-methoxy-benzamide have been synthesized and shown to possess high affinity for the 5-HT4 receptor, acting as selective agonists. nih.gov The nature and position of substituents on the benzamide core are critical for determining whether a compound will act as an agonist or an antagonist. nih.gov Research into various ester and amide derivatives has demonstrated that high-affinity binding, often in the nanomolar range, can be achieved. researchgate.net
Dopamine (B1211576) D2/D3 receptors
Dopamine D2 and D3 receptors are key targets for antipsychotic medications. nih.goveuropa.eu The benzamide structure is central to several D2/D3 receptor antagonists, such as eticlopride (B1201500) and raclopride. nih.govnih.gov The substitution pattern on the benzamide ring plays a crucial role in determining the affinity and selectivity for these highly homologous receptors. nih.govnih.gov For example, eticlopride, a substituted benzamide, binds to a pocket in the D3 receptor, and its binding characteristics have been used to inform the design of other selective ligands. nih.govnih.gov Raclopride demonstrates nearly equal affinity for both D2 and D3 receptors. nih.govutoronto.ca The D3 receptor has a particularly high affinity for dopamine itself and is considered an important target for various neurological and psychiatric disorders. nih.govyoutube.com
Table 2: Binding Affinities of Related Benzamide Compounds at Dopamine Receptors
Modulation of Inflammasome Activation and Pyroptosis Pathways
Inflammasomes are intracellular multi-protein complexes that play a central role in innate immunity by activating inflammatory caspases, which in turn lead to the maturation of proinflammatory cytokines like IL-1β and can induce a form of inflammatory cell death known as pyroptosis. nih.govnih.govbohrium.com The NLRP3 inflammasome is one of the most well-characterized of these complexes. nih.gov
Research into novel small-molecule inhibitors of the NLRP3 inflammasome has identified a hydroxyl-sulfonamide analogue of a substituted benzamide, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171), as a selective inhibitor. nih.govnih.gov This compound has been shown to block the activation of the NLRP3 inflammasome and subsequent IL-1β production in macrophages with an IC50 of 8.45 µM. probechem.commedchemexpress.com Mechanistically, JC-171 interferes with the association between NLRP3 and the adaptor protein ASC during inflammasome activation. nih.gov In a mouse model of multiple sclerosis, treatment with JC-171 delayed disease progression and reduced severity, which was associated with the blocking of IL-1β production and a pathogenic Th17 response. nih.gov These findings suggest that the substituted 5-chloro-2-methoxy-benzamide scaffold has the potential to modulate critical inflammatory pathways.
Table 3: List of Compounds Mentioned
Structure Activity Relationship Sar Studies of 3 Chloro 5 Ethoxy 4 Methoxybenzamide and Its Analogues
Impact of Substituent Modifications on Biological Activity
The biological profile of benzamide (B126) derivatives is highly sensitive to the nature and position of substituents on the aromatic ring. Modifications to the halogen and alkoxy groups, as well as other aromatic substitutions, can lead to significant changes in activity.
Halogen atoms are widely used in medicinal chemistry to modulate the physicochemical properties of lead compounds. acs.org The chloro group at the 3-position of the benzamide ring plays a significant role in its interaction with biological targets, often through the formation of halogen bonds. acs.orgacs.org A halogen bond is a noncovalent interaction where a halogen atom acts as a Lewis acid, interacting with an electron-donating moiety like a carbonyl group in a protein backbone. acs.org
Systematic studies evaluating halogen substitutions on various scaffolds have demonstrated clear trends in binding affinity. In many cases, introducing a chlorine atom in place of a hydrogen atom can increase affinity by approximately one order of magnitude. acs.org Further increasing the size and polarizability of the halogen, by moving from chlorine to bromine and then to iodine, often results in a progressive enhancement of biological activity. acs.org For instance, in a series of hedgehog (Hh) signaling pathway inhibitors, it was found that halogen-substituted compounds were two to three times more active than those with alkyl substituents. nih.gov Within this halogen series, the activity of a bromo-substituted analogue was superior to that of the chloro- and fluoro-substituted compounds. nih.gov This suggests that while the chloro group in 3-chloro-5-ethoxy-4-methoxybenzamide is a key contributor to its activity, replacing it with a larger halogen might further enhance its potency.
Table 1: Impact of Halogen Substitution on Biological Activity of Benzamide Analogues
| Compound Series | Substitution | Relative Potency/Activity |
| hCatL Inhibitors | H → Cl | ~10-fold increase in affinity acs.org |
| hCatL Inhibitors | Cl → I | ~10-fold increase in affinity acs.org |
| Smo Analogs | Halogen vs. Alkyl | Halogen substitutes 2-3x more active nih.gov |
| Smo Analogs | Br vs. Cl/F | Bromo-substituent more active nih.gov |
The methoxy (B1213986) and ethoxy groups are critical features of many biologically active benzamides, influencing properties such as lipophilicity, conformation, and receptor interaction. In a series of 4-amino-5-chloro-2-ethoxybenzamides developed as potential gastroprokinetic agents, the 2-ethoxy group was a conserved feature among potent compounds. nih.gov Similarly, studies on antiplasmodial compounds showed that 4-(3-ethoxy-4-methoxyphenyl) substitution led to high in vitro activity and a very promising selectivity index. mdpi.com This highlights the positive impact of having two alkoxy groups on the phenyl ring for achieving high potency and selectivity. mdpi.com
The arrangement of these groups is also critical. A comparison between a 3-ethoxy-4-methoxy substituted compound and its 4-ethoxy-3-methoxy isomer revealed that while both were highly active, the former showed superior potency, indicating a sensitivity to the precise positioning of the alkoxy substituents. mdpi.com Conformational analyses have shown that alkoxy groups on benzamide derivatives can adopt conformations that mimic the chains of endogenous ligands, which is a requirement for potent antagonist activity. nih.gov
Beyond the specific chloro and alkoxy groups, other substitutions on the benzamide aromatic ring can fine-tune potency and selectivity. The introduction of aromatic rings into a lead structure is a common strategy to increase ligand-receptor binding energy and enhance potency. psu.edu However, this often comes with changes in physicochemical properties like lipophilicity. psu.edu
In the development of inhibitors for the hedgehog signaling pathway, it was observed that introducing electron-donating groups could improve activity. nih.gov For example, comparing two analogues, the one with an electron-donating group was more potent. nih.gov The position of substituents also matters significantly. Studies on antiplasmodial agents found that a para-substituted piperazinyl analogue showed the highest activity and selectivity of all compounds tested, while its meta-substituted counterpart was only moderately active. mdpi.com Similarly, for halogen-substituted compounds, para-substitution was slightly better for activity than meta-substitution. nih.gov These findings underscore that both the electronic nature and the spatial location of substituents on the aromatic ring are determinant factors for the biological activity of benzamide derivatives.
Scaffold Exploration and Bioisosteric Replacements
To improve properties and explore new chemical space, the core benzamide structure can be modified through scaffold hopping or bioisosteric replacement. researchgate.netresearchgate.net Bioisosteres are functional groups that can replace another group in a molecule while retaining the desired biological activity. researchgate.net This strategy has been successfully applied to benzamides and other chemical classes.
A common bioisosteric replacement for the amide bond is the 1,2,3-triazole ring, which has been used to generate new compounds with improved properties. nih.gov Other known amide bioisosteres include oxadiazoles (B1248032), imidazoles, tetrazoles, ureas, and sulfonamides. nih.govnih.gov For example, in a search for new nematicides, the bioisosteric replacement of a sulfone group with an amide proved to be a successful approach. acs.org In another study, various amide replacements, including esters, thioamides, and ureas, were explored to understand which features were essential for activity against C. elegans. nih.gov Such replacements can alter the hydrogen-bonding capacity, planarity, and metabolic stability of the parent molecule, leading to analogues with an optimized therapeutic profile. researchgate.netnih.gov
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov This ligand-based approach is valuable when the 3D structure of the biological target is unknown.
For various series of benzamide derivatives, pharmacophore models have been successfully developed. In a study on FtsZ inhibitors, a five-featured pharmacophore model was generated, consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov This model was used to develop a statistically significant 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model, which helps in predicting the activity of new compounds. nih.gov Similarly, pharmacophore models have been established for N-benzyl benzamide melanogenesis inhibitors and benzamide-derived glucokinase activators. nih.govnih.gov These models serve as powerful tools in virtual screening and ligand-based drug design to identify novel and potent inhibitors from large chemical databases. nih.govtandfonline.com
Correlation of Computational Data with Experimental Biological Activity
A critical step in modern drug discovery is the validation of computational models by comparing their predictions with experimental data. Strong correlations between computational and experimental results provide confidence in the predictive power of the models for designing new, more potent compounds.
Several studies on benzamide derivatives have demonstrated a good correlation between computational predictions and observed biological activity. For instance, a 3D-QSAR model developed for benzamide-based FtsZ inhibitors showed a good correlation between the predicted and experimental activities for both the training set (R² = 0.83) and the test set (R² = 0.67) of molecules. nih.gov In another study on glucokinase activators, both atom-based and field-based 3D-QSAR models yielded statistically significant results with high R² values (>0.98) for the training set and good Q² values (>0.52) for the test set. nih.gov Furthermore, molecular docking studies often complement these models by predicting binding modes and interactions with target proteins, which can then be used to explain the observed experimental activities. nih.govmdpi.com The binding energies calculated from these simulations can also be correlated with inhibitory concentrations to further refine the understanding of the SAR. nih.gov
Derivatization and Analogue Design Strategies for Enhanced Research Potential
Synthesis of Novel Benzamide (B126) Analogues with Modified Halogen, Alkoxy, and Amide Moieties
The synthesis of analogues of 3-chloro-5-ethoxy-4-methoxybenzamide involves established and innovative chemical reactions to introduce diversity at specific points of the molecule. These modifications are crucial for probing structure-activity relationships (SAR).
Halogen Moiety Modification: The chloro group at the 3-position can be replaced with other halogens (Fluorine, Bromine, Iodine) or removed entirely to assess its role in the compound's activity profile. The synthesis of such analogues typically starts from a correspondingly substituted benzoic acid precursor. For instance, replacing the chloro with a bromo substituent has been shown in some benzamide series to enhance biological activity compared to chloro and fluoro analogues. nih.gov The introduction of fluorine, in particular, is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. nih.govpressbooks.pub
Alkoxy Moiety Modification: The 4-methoxy and 5-ethoxy groups are key features that can be altered to fine-tune the compound's properties. Strategies include:
Varying Alkyl Chain Length: The methyl and ethyl groups can be replaced with longer or branched alkyl chains. This is typically achieved via Williamson ether synthesis on a dihydroxybenzoic acid precursor.
Positional Isomerism: The positions of the alkoxy groups can be swapped or moved to other available positions on the aromatic ring.
Alkoxy Group Replacement: One or both alkoxy groups can be substituted with other functionalities, such as hydroxyl groups or different ether linkages, to modulate polarity and hydrogen bonding capacity. nih.gov Studies on related benzamides have shown that changing a methoxy (B1213986) group to an ethoxy group can significantly influence the compound's prokinetic activity. nih.gov
Amide Moiety Modification: The amide bond is a primary point for derivatization, allowing for the introduction of a wide array of substituents. The most common method is the condensation reaction between the parent benzoic acid (or its more reactive acyl chloride derivative) and a diverse library of primary or secondary amines. nih.govmdpi.com This allows for the exploration of various chemical spaces by introducing different aliphatic, aromatic, or heterocyclic groups. ijsrst.commq.edu.au
Beyond simple substitution, advanced strategies involve replacing the entire amide bond with a bioisostere to improve metabolic stability and other pharmacokinetic properties. nih.gov Amide isosteres are functional groups that mimic the spatial and electronic properties of the amide bond but are more resistant to enzymatic hydrolysis by proteases. nih.gov
The following table summarizes common synthetic strategies for creating analogues.
| Moiety to Modify | Synthetic Strategy | Common Reagents & Conditions | Resulting Analogue Type |
| Halogen | Nucleophilic Aromatic Substitution (SNAr) or starting from pre-halogenated precursors | Varies based on desired halogen and starting material | Fluoro-, Bromo-, Iodo-benzamides |
| Alkoxy | Williamson Ether Synthesis | Alkyl halide, base (e.g., K₂CO₃) on a hydroxybenzoic acid precursor mdpi.com | Varied alkyl chain length analogues |
| Amide (Substituent) | Amide Condensation | Carboxylic acid + Amine with coupling agents (e.g., DCC, EDC), or Acyl chloride + Amine mdpi.comresearchgate.net | N-substituted benzamide derivatives |
| Amide (Isostere) | Heterocycle Formation | e.g., reaction with hydroxylamine (B1172632) followed by cyclization to form an oxadiazole nih.gov | Oxadiazole, Pyrazole (B372694), or other heterocyclic bioisosteres nih.gov |
Design of Compounds with Tunable Biological Profiles
The strategic design of analogues, as synthesized in the methods above, aims to create compounds with finely tuned biological profiles. By systematically altering the substituents, researchers can modulate potency, selectivity, and pharmacokinetic properties. This process is guided by the generation of Structure-Activity Relationship (SAR) data. nih.gov
For example, in the development of Hedgehog (Hh) signaling pathway inhibitors, modifications to the benzamide core are made to optimize potency against the Smoothened (SMO) receptor. nih.govnih.gov Similarly, different benzamide derivatives have been designed as glucokinase activators for potential antidiabetic applications or as anticancer agents. nih.govnih.gov
Key design strategies include:
Conformational Locking: Introducing cyclic structures or bulky groups can lock the molecule into a specific, more active conformation, which can enhance binding affinity to a biological target. nih.gov
Modulating Electronics: The introduction of electron-withdrawing groups (like fluorine) or electron-donating groups can alter the electronic properties of the aromatic ring, influencing binding interactions and metabolic stability. nih.govpressbooks.pub
Bioisosteric Replacement: As mentioned, replacing a metabolically labile group (like an amide bond or an oxidizable phenyl ring) with a bioisostere (like an oxadiazole or a pyridine (B92270) ring, respectively) can improve the compound's drug-like properties without sacrificing biological activity. nih.govnih.gov
The table below illustrates how specific modifications can be hypothesized to tune a compound's biological profile, based on established medicinal chemistry principles.
| Modification Strategy | Example Substituent | Intended Effect on Biological Profile | Rationale |
| Halogen Modification | Replace -Cl with -F | Increase binding affinity, improve metabolic stability nih.gov | Fluorine's high electronegativity can form favorable interactions and block sites of metabolism. pressbooks.pub |
| Alkoxy Tuning | Shorten -OEt to -OMe | Alter selectivity or solubility | Modifies steric bulk and polarity, potentially favoring binding to one target over another. |
| Amide N-Substitution | Introduce a basic amine (e.g., piperidine) | Improve solubility, introduce new binding interactions | A basic nitrogen can be protonated at physiological pH, enhancing water solubility. mdpi.com |
| Amide Bioisostere | Replace amide with 1,2,4-oxadiazole | Enhance metabolic stability, improve oral bioavailability nih.gov | Heterocyclic rings like oxadiazoles (B1248032) are resistant to cleavage by protease enzymes. nih.gov |
Strategies for Improving In Vitro Performance (e.g., permeability, metabolic stability)
A critical aspect of analogue design is the optimization of in vitro ADME (Absorption, Distribution, Metabolism, Excretion) properties. Poor permeability or rapid metabolic breakdown can prevent a potent compound from ever reaching its target in vivo.
Improving Permeability: Cellular permeability is often a challenge for molecules that have multiple hydrogen bond donors (HBDs), a common feature of benzamides. Key strategies to enhance permeability include:
Amide-to-Ester Substitution: Replacing the amide linkage with an ester bond removes one HBD. dundee.ac.ukacs.org This change can significantly increase cell permeability, although it may also introduce susceptibility to esterase enzymes. acs.org
Amide-to-Thioamide Substitution: Replacing the amide carbonyl oxygen with sulfur to form a thioamide is another strategy to mask the hydrogen bond acceptor property of the amide, which can improve permeability. nih.gov
Intramolecular Hydrogen Bonding: Designing the molecule to form an internal hydrogen bond can "hide" polar groups from the solvent, effectively reducing the molecule's polar surface area and making it easier to cross the nonpolar cell membrane. dundee.ac.uk
Reducing Lipophilicity: While seemingly counterintuitive, excessively high lipophilicity can lead to poor solubility and trapping within membranes, thereby reducing permeability. Optimizing the lipophilicity (LogP/LogD) into an ideal range is crucial. psu.edu
Improving Metabolic Stability: Compounds are often cleared from the body through metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. nih.gov Enhancing metabolic stability can lead to a longer duration of action and a more predictable pharmacokinetic profile. psu.edu Strategies include:
Blocking Sites of Metabolism: Metabolically "soft spots," such as unsubstituted positions on an aromatic ring, are prone to oxidation by CYP enzymes. Introducing a stable group, like fluorine or deuterium, at these positions can block metabolism. pressbooks.pubresearchgate.net The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it less susceptible to enzymatic cleavage. researchgate.net
Introducing Heteroatoms: Replacing a metabolically vulnerable phenyl ring with a more electron-deficient heterocyclic ring (e.g., pyridine or pyrimidine) can make the ring less susceptible to oxidative metabolism. nih.gov
Steric Shielding: Placing a bulky group near a metabolically labile site can physically block metabolizing enzymes from accessing it. psu.edu
Amide Bond Bioisosteres: As discussed, replacing the amide bond with a more robust isostere like an oxadiazole, triazole, or pyrazole is a highly effective strategy to prevent cleavage by proteases and improve metabolic stability. nih.gov
The following table summarizes these optimization strategies.
| In Vitro Parameter | Improvement Strategy | Chemical Modification | Mechanism |
| Permeability | Reduce Hydrogen Bond Donors | Amide → Ester Substitution acs.org | Removes the N-H hydrogen bond donor, reducing polarity. |
| Permeability | Mask Hydrogen Bond Acceptors | Amide → Thioamide Substitution nih.gov | The thioamide carbonyl is a weaker hydrogen bond acceptor. |
| Metabolic Stability | Block Oxidative Metabolism | H → F or H → D Substitution pressbooks.pubresearchgate.net | Blocks access to the metabolic site or strengthens the chemical bond. |
| Metabolic Stability | Prevent Amide Hydrolysis | Amide → Oxadiazole Isostere nih.gov | The heterocyclic ring is not recognized or cleaved by protease enzymes. |
| Metabolic Stability | Reduce CYP Oxidation | Phenyl Ring → Pyridyl Ring nih.gov | The nitrogen atom deactivates the ring towards oxidative metabolism. |
Future Research Directions and Translational Perspectives Non Clinical
Exploration of Additional Biological Targets and Pathways
The benzamide (B126) scaffold is a well-established pharmacophore present in a wide array of biologically active compounds. researchgate.net This suggests that 3-chloro-5-ethoxy-4-methoxybenzamide could interact with a diverse range of biological targets. Future research should, therefore, focus on screening this compound against various enzymes, receptors, and ion channels to uncover novel therapeutic potentials.
One promising area of investigation is its potential as an inhibitor of the prokaryotic cell division protein FtsZ. nih.gov Benzamide derivatives have been computationally designed and synthesized as potent inhibitors of FtsZ, exhibiting significant activity against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov Given the urgent need for new antibiotics, exploring the anti-FtsZ activity of this compound could be a critical first step.
Furthermore, benzamide derivatives have been explored as glucokinase activators for the potential treatment of type 2 diabetes. nih.gov Computational studies, including pharmacophore modeling and 3D-QSAR, have been successfully employed to design benzamide analogues with significant antihyperglycemic activity. nih.gov A systematic investigation into the effects of this compound on glucokinase activity could reveal a new class of antidiabetic agents.
Other potential biological targets for benzamide derivatives that warrant investigation for this specific compound include their role as anticancer agents and their activity against various fungal disorders. sci-hub.se
Development of Advanced Synthetic Methodologies
The synthesis of benzamides is a cornerstone of organic chemistry, and the development of more efficient, cost-effective, and environmentally friendly methods is an ongoing pursuit. google.com While traditional methods for benzamide synthesis often involve the use of harsh reagents and produce significant waste, recent advancements offer more sustainable alternatives. nih.govresearchgate.net
Future research into the synthesis of this compound could focus on leveraging these modern techniques. For instance, direct condensation of the corresponding benzoic acid and amine in the presence of novel catalysts, such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation, presents a green and rapid synthetic route. researchgate.net Another innovative approach is the direct Friedel-Crafts carboxamidation of a suitably substituted arene with cyanoguanidine in the presence of a Brønsted superacid, which offers a direct route to benzamides. nih.gov
The table below summarizes some advanced synthetic methodologies that could be adapted for the preparation of this compound.
| Methodology | Key Features | Potential Advantages for Synthesis | Reference |
| Ultrasonic-assisted condensation | Use of a reusable solid acid catalyst (diatomite earth@IL/ZrCl4) and ultrasonic irradiation. | Green, rapid, high-yielding, and eco-friendly process. | researchgate.net |
| Direct Friedel-Crafts Carboxamidation | Employs cyanoguanidine as a reagent in a superacid medium. | Direct conversion of arenes to benzamides, avoiding multi-step procedures. | nih.gov |
| Palladium-catalyzed aminocarbonylation | Utilizes palladium catalysts for the coupling of aryl halides with amines and carbon monoxide. | High efficiency and functional group tolerance. | nih.gov |
| Peptide-catalyzed bromination | Enantioselective synthesis of atropisomeric benzamides using a simple tetrapeptide catalyst. | Potential for creating chiral derivatives of the target compound. | acs.org |
| Deaminative Cyanation | Iron-based nitrate (B79036) reduction for the deaminative cyanation of anilines. | A safer alternative to traditional Sandmeyer reactions for producing benzonitrile (B105546) intermediates. | acs.org |
The exploration of these and other novel synthetic strategies will be crucial for the efficient and sustainable production of this compound for further research.
Application of Advanced Computational Techniques for Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. sci-hub.se For this compound, advanced computational techniques can be employed to predict its biological activities, optimize its structure, and guide its synthesis.
Density Functional Theory (DFT) calculations can be used to determine the electronic and optical properties of the molecule, including its frontier molecular orbitals (HOMO and LUMO). sci-hub.se This information is vital for understanding its reactivity and potential as a material for electronic applications.
Pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies can be performed to identify the key structural features required for interaction with specific biological targets. nih.gov By comparing the computational predictions with experimental data from a library of related benzamide derivatives, a robust model can be developed to guide the design of more potent and selective analogues of this compound.
The following table outlines some of the computational techniques that could be applied to this compound.
| Computational Technique | Application | Potential Outcome | Reference |
| Density Functional Theory (DFT) | Calculation of electronic structure, HOMO/LUMO energy levels, and absorption spectra. | Prediction of reactivity, stability, and optical properties. | sci-hub.se |
| Pharmacophore Modeling | Identification of essential features for biological activity. | Design of new derivatives with enhanced potency and selectivity. | nih.gov |
| 3D-QSAR | Development of a statistical model correlating structure with activity. | Prediction of the biological activity of novel, unsynthesized compounds. | nih.gov |
| Molecular Docking | Simulation of the binding of the compound to a biological target. | Elucidation of the binding mode and key interactions for rational drug design. | nih.gov |
The integration of these computational approaches will undoubtedly accelerate the exploration of the therapeutic and material science potential of this compound.
Material Science Applications of Benzamide Derivatives
Beyond their well-documented biological activities, benzamide derivatives also possess properties that make them attractive for applications in material science. solubilityofthings.com The amide functional group can participate in hydrogen bonding, which can influence the self-assembly and crystalline structure of the molecule. solubilityofthings.com
The specific substitution pattern of this compound, with its chloro, ethoxy, and methoxy (B1213986) groups, could lead to unique intermolecular interactions and packing arrangements in the solid state. This could result in the formation of materials with interesting optical, electronic, or mechanical properties. For instance, benzamide derivatives have been investigated for their potential use in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Future research in this area could involve the synthesis of single crystals of this compound and the characterization of their structure using X-ray diffraction. nih.gov The study of its photophysical properties, such as fluorescence and phosphorescence, could also reveal potential applications in sensing or imaging. Furthermore, the incorporation of this benzamide derivative into polymer matrices could lead to the development of new composite materials with enhanced thermal or mechanical stability. researchgate.net The ability of benzamides to act as effective solvents for a range of organic compounds also suggests their potential utility in various industrial formulations. solubilityofthings.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-chloro-5-ethoxy-4-methoxybenzamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves chlorination of a benzoic acid precursor (e.g., 4-methoxybenzoic acid) using chlorine gas with FeCl₃ as a catalyst . Alternatively, multi-step protocols may include oxime formation followed by cyclization and functional group modifications . Key factors include temperature control (40–60°C for chlorination) and solvent selection (e.g., dichloromethane for improved solubility). Purity optimization requires post-synthesis techniques like column chromatography or recrystallization.
Q. How can researchers confirm the identity and purity of this compound?
- Analytical Techniques : Use a combination of NMR (¹H/¹³C) to verify substituent positions and molecular structure , HPLC for purity assessment (>98%), and mass spectrometry (HRMS) to confirm molecular weight. FT-IR can validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Cross-referencing with databases like PubChem ensures consistency .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Approach : Screen for receptor binding affinity (e.g., dopamine D2 or serotonin 5-HT3 receptors) using radioligand displacement assays . In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., COX-2) provide initial activity profiles. Dose-response curves (1 nM–100 µM) help establish IC₅₀ values.
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in benzamide derivatives?
- Strategy : Introduce substituents at the 5-ethoxy or 4-methoxy positions to modulate steric and electronic effects. For example, replacing ethoxy with bulkier groups (e.g., isopropoxy) may improve binding to hydrophobic receptor pockets . Computational docking (AutoDock Vina) predicts interactions with target proteins like D2 receptors .
Q. What experimental approaches resolve contradictions in reported bioactivity data for benzamide analogs?
- Troubleshooting : Replicate studies under standardized conditions (pH, temperature, solvent). Validate compound purity via HPLC and elemental analysis . Compare assays across cell lines (e.g., HEK293 vs. CHO) to assess cell-type specificity. Meta-analysis of published IC₅₀ values can identify outliers due to methodological variability .
Q. How can synthetic by-products (e.g., dechlorinated derivatives) be minimized during chlorination?
- Optimization : Use anhydrous FeCl₃ to prevent hydrolysis side reactions. Monitor reaction progress via TLC and quench excess chlorine with sodium thiosulfate. Purification via flash chromatography (hexane/EtOAc gradient) isolates the desired product .
Q. What crystallographic techniques elucidate the solid-state structure of this compound?
- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves bond lengths and angles. Compare with analogs like N-cyclohexyl-3-hydroxy-4-methoxybenzamide to identify packing motifs influenced by chloro/ethoxy groups .
Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?
- Stability Studies : Store in inert atmospheres (argon) at −20°C to prevent oxidation. Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring identify degradation products (e.g., hydrolysis to benzoic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
